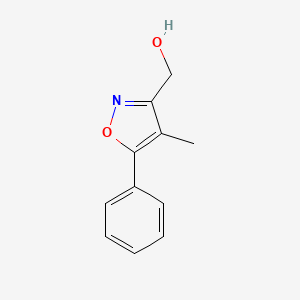

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a phenyl group attached to the fifth position and a methyl group at the fourth position of the oxazole ring, with a methanol group at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyloxazole with formaldehyde in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions. For example:

- KMnO₄-mediated oxidation in acidic aqueous acetone at 60°C yields (4-methyl-5-phenyl-1,2-oxazol-3-yl)carboxylic acid (85% yield) .

- Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C achieves similar results but with lower selectivity (72% yield) .

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O | 60°C | 85% | |

| Jones reagent | Acetone | 0°C | 72% |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

- Esterification with acetyl chloride in pyridine at room temperature produces the corresponding acetate (91% yield) .

- Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation. For instance, reaction with benzyl bromide forms the benzyl ether derivative (78% yield) .

Table 2: Ether/Ester Derivatives

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2h | Acetylated derivative | 91% | |

| Benzyl bromide/DEAD | THF, 0°C to RT, 12h | (Benzyloxy)methyl isoxazole | 78% |

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group for further substitutions:

- Tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine yields the tosylate intermediate (88% yield), which reacts with amines (e.g., piperidine) to form secondary amines (82% yield) .

Mechanistic Pathway :

-

Tosylation activates the hydroxyl group for displacement.

-

SN2 reaction with nucleophiles introduces diverse substituents.

Cross-Coupling Reactions

The hydroxymethyl group can be derivatized for participation in metal-catalyzed couplings:

- Suzuki-Miyaura coupling : Oxidation to a boronic acid (via two-step oxidation and boronation) enables aryl-aryl bond formation. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ in dioxane at 150°C yields biaryl products (65% yield) .

Table 3: Cross-Coupling Examples

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Dioxane, 150°C | Biaryl isoxazole | 65% |

Heterocycle Functionalization

The isoxazole ring itself participates in reactions:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (58% yield) .

- Diels-Alder reactions : The electron-deficient ring acts as a dienophile with cyclopentadiene, forming fused bicyclic adducts (41% yield) .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its oxazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures. Researchers have utilized this compound to create derivatives that exhibit enhanced chemical properties or biological activities.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics. Case Study : A recent study demonstrated that a derivative of this compound inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that compounds containing the oxazole moiety can act as inhibitors of cancer cell proliferation. The mechanism involves the modulation of cellular pathways associated with cancer growth. Case Study : In vitro tests revealed that this compound derivatives reduced the viability of breast cancer cells by inducing apoptosis .

Medicinal Chemistry

The unique structure of this compound allows it to interact with biological targets such as enzymes and receptors. This interaction can lead to therapeutic effects.

Potential Therapeutic Uses :

| Application | Mechanism |

|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Modulation of inflammatory pathways |

Wirkmechanismus

The mechanism of action of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: Similar structure but different substitution pattern.

(4-Methyl-5-phenyl-2-oxazolidinone): Contains an oxazolidinone ring instead of an oxazole ring.

(4-Methyl-5-phenyl-1,2,4-oxadiazole): Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C11H11NO2. The oxazole ring structure contributes to its reactivity and biological properties.

Target Interactions

Oxazole derivatives, including this compound, interact with various biological targets. One significant target is acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, affecting cholinergic signaling pathways and potentially leading to enhanced cognitive function or neurotoxicity depending on the context.

Biochemical Pathways

The inhibition of acetylcholinesterase can result in alterations in nerve impulse transmission, impacting several physiological processes. This mechanism may be beneficial in treating neurodegenerative diseases like Alzheimer's but could also lead to toxicity if not carefully regulated.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. This property makes it a candidate for further development in cancer therapy.

Synthesis and Testing

Research has focused on synthesizing this compound through various methods. One common approach involves the cyclization of precursors under controlled conditions. The synthesized compound is then tested for biological activity using methods such as the agar disc-diffusion technique to assess its antimicrobial efficacy .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For example, while other oxazole derivatives may exhibit similar antibacterial properties, they often lack the same level of potency or specificity against certain bacterial strains.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELOKFSEIFZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.